molecular formula C9H20O B13600404 2,5,5-Trimethylhexan-2-ol CAS No. 66793-71-3

2,5,5-Trimethylhexan-2-ol

Cat. No.: B13600404
CAS No.: 66793-71-3
M. Wt: 144.25 g/mol
InChI Key: ASOCSFZHADJKFU-UHFFFAOYSA-N
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Description

2,5,5-Trimethylhexan-2-ol (CAS: Not explicitly provided; molecular formula: C₉H₂₀O, molecular weight: ~144.25 g/mol) is a branched tertiary alcohol characterized by a hydroxyl group at the second carbon of a hexane backbone, with methyl substitutions at positions 2, 5, and 5 . Its tertiary structure reduces hydrogen-bonding capacity compared to primary or secondary alcohols, influencing its physical properties (e.g., lower boiling point) and chemical reactivity (e.g., resistance to oxidation). Limited direct toxicity data are available, but tertiary alcohols generally exhibit lower acute toxicity than their primary counterparts .

Properties

CAS No.

66793-71-3

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

2,5,5-trimethylhexan-2-ol

InChI

InChI=1S/C9H20O/c1-8(2,3)6-7-9(4,5)10/h10H,6-7H2,1-5H3

InChI Key

ASOCSFZHADJKFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Trimethylhexan-2-ol can be achieved through various methods. One common approach involves the reduction of 2,5,5-trimethyl-2-hexanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) . This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethylhexan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂)

Major Products Formed

    Oxidation: 2,5,5-Trimethyl-2-hexanone

    Reduction: this compound

    Substitution: 2,5,5-Trimethyl-2-chlorohexane

Mechanism of Action

The mechanism of action of 2,5,5-Trimethylhexan-2-ol depends on its specific application. The hydroxyl group can interact with other molecules, facilitating reactions such as esterification, ether formation, and more .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

a) 3,5,5-Trimethylhexan-2-ol (CAS 855919-03-8)
  • Structural Features : Methyl groups at positions 3, 5, and 5, with a hydroxyl at C2.
  • Key Differences : The methyl group at C3 introduces greater steric hindrance near the hydroxyl group compared to 2,5,5-trimethylhexan-2-ol. This may reduce nucleophilic reactivity in esterification or substitution reactions .
b) 2,2-Dimethyl-3-hexanol
  • Structural Features : A saturated alcohol with methyl groups at C2 and a hydroxyl at C3.
  • Key Differences : Lacks the third methyl group (at C5) and the tertiary alcohol structure. This results in higher polarity and boiling point due to enhanced hydrogen bonding .
c) 5-Hexen-3-ol
  • Structural Features : Unsaturated backbone with a double bond and hydroxyl at C3.
  • Key Differences : The presence of a double bond increases reactivity in addition reactions (e.g., hydrohalogenation), unlike the saturated this compound .

Functional Group Isomers

a) 1-Amino-2,5,5-trimethylhexan-3-ol
  • Structural Features: Features an amino group (-NH₂) at C1 and hydroxyl at C3.
b) 3,5,5-Trimethyl-2-cyclohexen-1-ol
  • Structural Features : Cyclic structure with a double bond in the cyclohexene ring.
  • Key Differences : The aromaticity and ring strain in the cyclohexene derivative enhance its utility in fragrance synthesis, whereas this compound’s linear structure favors solvent applications .

Comparative Data Table

Compound Name Structure Type Functional Groups Key Properties/Applications
This compound Branched tertiary alcohol -OH at C2 Low polarity solvent; oxidation-resistant
3,5,5-Trimethylhexan-2-ol Branched tertiary alcohol -OH at C2 Higher steric hindrance; niche synthesis
2,2-Dimethyl-3-hexanol Branched secondary alcohol -OH at C3 Higher boiling point; polar solvent
5-Hexen-3-ol Unsaturated alcohol -OH at C3, C=C Reactive in addition reactions
1-Amino-2,5,5-trimethylhexan-3-ol Amino alcohol -OH at C3, -NH₂ at C1 Biologically active; potential pharmaceutical use

Research Findings and Implications

  • Steric Effects : The 2,5,5-trimethyl substitution in this compound limits its participation in sterically demanding reactions, making it less reactive than less-branched analogs like 5-hexen-3-ol .
  • Toxicity Profile : While acute toxicity data are sparse, tertiary alcohols like this compound are generally less toxic than primary alcohols due to slower metabolic oxidation .
  • Synthetic Utility: Its stability and low polarity make it a candidate for non-polar solvent systems, contrasting with amino- or cyclohexenol-derived compounds used in bioactive molecule synthesis .

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